Product packaging for Flu-DNB(Cat. No.:CAS No. 1160555-05-4)

Flu-DNB

Cat. No.: B1139249
CAS No.: 1160555-05-4
M. Wt: 644.62622
Attention: For research use only. Not for human or veterinary use.
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Description

Flu-DNB is a photocontrollable nitric oxide (NO)-releasing compound, also known as a "caged NO," designed to provide researchers with fine spatiotemporal control over NO delivery in biological systems . This compound enables the investigation of NO signaling pathways by releasing NO upon irradiation with UVA light (325-385 nm) or via two-photon excitation with a near-infrared femtosecond-pulse laser (735 nm) . This capability allows for the targeted release of NO within specific subcellular compartments, single cells, or precise regions of living tissues, mimicking physiological NO production . The mechanism of action for this compound involves the photoinduced isomerization of a 2,6-dimethylnitrobenzene (DNB) moiety that is conjugated to a fluorescein-based chromophore . Upon photoirradiation, this moiety isomerizes, leading to the release of NO. The integrated fluorophore also facilitates the visualization of the compound's localization, making it a theranostic tool . This compound has been successfully applied in various research models. In cellular studies, it has been used to trigger and observe NO-dependent processes at the subcellular level . In ex vivo and in vivo applications, irradiation of this compound in mouse brain tissue induced localized, transient vasodilation and the chemoattraction of microglial processes, demonstrating its ability to elicit specific biological responses in living organisms . These properties make this compound an invaluable tool for precise investigations into the roles of NO in vasodilation, neural transmission, and other signaling pathways . This product is intended For Research Use Only. It is not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H28N2O9 B1139249 Flu-DNB CAS No. 1160555-05-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[4-[(E)-2-(3,5-dimethyl-4-nitrophenyl)ethenyl]benzoyl]amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H26N2O8.H2O/c1-20-15-23(16-21(2)35(20)39(45)46)4-3-22-5-7-24(8-6-22)36(42)38-25-9-12-28(31(17-25)37(43)44)34-29-13-10-26(40)18-32(29)47-33-19-27(41)11-14-30(33)34;/h3-19,40H,1-2H3,(H,38,42)(H,43,44);1H2/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICHISZJWNEUDF-BJILWQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)C=CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)/C=C/C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H28N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Modifications of Flu Dnb

Foundational Synthetic Pathways for Flu-DNB Compound Development

The development of this compound is based on the strategy of conjugating a 2,6-dimethylnitrobenzene (DNB) moiety, which serves as the NO-releasing unit, with a π-electron system. This design is based on the observation that hindered nitrobenzene (B124822) derivatives, where the nitro group is in a twisted conformation due to steric hindrance, can release NO upon photoirradiation. nih.govjst.go.jp The synthesis of DNB-type compounds responsive to UVA irradiation (325–385 nm) has been demonstrated, leading to NO release both in vitro and in cells. nih.gov this compound was developed as a cell-applicable DNB-type NO releaser, capable of being loaded into the cell membrane and releasing NO intracellularly upon UVA irradiation. nih.govjst.go.jp

Strategic Design Principles for Integrating DNB and Chromophore Moieties

The design of this compound and related compounds involves linking the DNB NO-releasing moiety to a chromophore that dictates the wavelength of light required for photoactivation. jst.go.jpnih.gov

Structural Integration of the 2,6-Dimethylnitrobenzene (DNB) NO Release Moiety

The 2,6-dimethylnitrobenzene (DNB) moiety is central to this compound's function as a photocontrollable NO donor. The presence of methyl groups at the ortho positions to the nitro group induces a twisted conformation of the nitro group relative to the benzene (B151609) ring. nih.govjst.go.jp This twisted conformation is hypothesized to facilitate the photoinduced isomerization of the nitro group to an aryl nitrite (B80452) ester, a key step preceding the homolytic dissociation of the N-O bond and subsequent NO release upon irradiation. nih.gov 2,6-Dimethylnitrobenzene can be synthesized through the nitration of 2,6-dimethylbenzene (m-xylene) using a mixture of nitric and sulfuric acids. ontosight.aigoogle.com

Incorporating Fluorescein (B123965) and Rhodamine Chromophores for Photoactivation

Fluorescein and rhodamine are commonly used chromophores in the design of photocontrollable compounds like this compound. jst.go.jpnih.govwikipedia.orgthermofisher.comnih.gov These dyes absorb light at specific wavelengths and transfer the energy to the caged moiety, triggering the release of the caged molecule, in this case, NO from the DNB group. jst.go.jpnih.gov

Fluorescein is a widely used fluorescent probe with excitation typically around 494 nm and emission at 521 nm. wordpress.com Its synthesis often involves the reaction of resorcinol (B1680541) and phthalic anhydride (B1165640) in the presence of an acid catalyst. wordpress.com Fluorescein derivatives can be synthesized with functional groups that allow conjugation to other molecules, such as the DNB moiety. nih.govrsc.orgresearchgate.net

Rhodamine dyes, such as Rhodamine B, are also extensively used in biotechnology applications due to their fluorescence properties. wikipedia.orgontosight.ai They typically absorb and emit at longer wavelengths compared to fluorescein, which can be advantageous for biological applications due to reduced autofluorescence and deeper tissue penetration of longer wavelength light. jst.go.jpresearchgate.netd-nb.infonih.gov The rhodamine system is a flexible scaffold for developing fluorescent probes, and modifications can shift their absorption and emission maxima. researchgate.netd-nb.infonih.gov

In this compound, the fluorescein moiety acts as the light-absorbing antenna, facilitating NO release from the DNB group upon photoirradiation. jst.go.jpnih.gov In other DNB-type NO releasers like Rol-DNB, a rhodamine moiety is used, enabling photoactivation with visible light (around 550 nm). jst.go.jpjst.go.jp

Development of Advanced this compound Analogues and Derivatives

Modifications to the basic this compound structure have been explored to improve its properties, such as shifting the absorption spectrum and enhancing the efficiency of NO release.

This compound-DB: Design, Synthesis, and Structural Modifications (e.g., Olefin Linker)

This compound-DB is an analogue of this compound where the amide linker connecting the chromophore and the DNB moiety is replaced with an olefin linker. jst.go.jpnih.gov This structural modification was designed to expand the electron conjugation between the fluorescein and the DNB moieties. jst.go.jpnih.gov

The synthesis of this compound-DB involves specific coupling reactions to incorporate the olefin linker. One reported synthetic route involves steps such as Sonogashira coupling, followed by other reactions to assemble the final structure. researchgate.net

Replacing the amide linker with an olefin linker in this compound-DB resulted in a shift of the absorption maximum to 359 nm compared to 322 nm for this compound. jst.go.jpnih.govresearchgate.net This extended conjugation in this compound-DB is believed to enhance absorption in the 450–480 nm range and potentially facilitate NO release upon irradiation in this range, although the release was found to be weak. jst.go.jpnih.govresearchgate.net Notably, this compound-DB has shown efficient NO release in cells upon irradiation with a femtosecond-pulse laser at 950 nm (near-infrared), and its two-photon decomposition cross-section was found to be approximately 8 times higher than that of this compound. jst.go.jpnih.gov

Other DNB-Type Photolabile Compounds (e.g., Bhc-DNB, Rol-DNB, Rol-DNB-mor, Rol-DNB-pyr)

Beyond this compound and this compound-DB, other DNB-type photolabile compounds have been developed, utilizing different chromophores and structural linkers to tune their photoactivation properties and cellular targeting. jst.go.jpjst.go.jpwikipedia.orgnih.govfishersci.co.ukfishersci.comciteab.comfishersci.nlacs.orgnitricoxideeffects.comnih.gov

Rol-DNB: This compound incorporates a rhodamine moiety and a shortened linker region compared to this compound. jst.go.jpjst.go.jp Rol-DNB exhibits absorption around 550 nm (visible light) and releases NO in response to irradiation at this wavelength. jst.go.jpjst.go.jp Rol-DNB has been shown to localize to mitochondria in cultured cells and induce mitochondrial fragmentation upon visible light irradiation, likely through NO-mediated activation of Drp-1. jst.go.jp

Rol-DNB-mor and Rol-DNB-pyr: These are mitochondria-targeted NO releasers that are photocontrollable with green-yellow light (530–590 nm). acs.orgnitricoxideeffects.comnih.gov They consist of a hindered nitrobenzene (DNB) as the NO-releasing moiety and a rhodamine chromophore. acs.orgnih.gov Rol-DNB-pyr generally exhibited more efficient NO release upon visible light irradiation compared to Rol-DNB-mor. acs.org

Bhc-DNB: This is another DNB-type compound where the DNB group is connected to a chromophore. Research has investigated the effect of the conjugation system between the chromophore and the DNB moiety on NO release efficiency. nih.gov

The design and synthesis of these analogues explore different strategies for linking the DNB moiety to various chromophores and modifying the linker region to achieve desired photoactivation wavelengths and cellular localization. jst.go.jpnih.govjst.go.jpacs.org

Rational Modifications for Enhanced Photorelease Characteristics of this compound

This compound is a photolabile caged compound based on a dinitrobenzyl (DNB) moiety conjugated with a fluorescein chromophore. nih.gov It functions as a photocontrollable nitric oxide (NO) donor, releasing NO upon photoirradiation. nih.govacs.orgresearchgate.net The design of such caged compounds often involves rational modifications to the photoremovable protecting group (PPG) or the linker to enhance specific photorelease characteristics, such as wavelength sensitivity, quantum yield, and two-photon absorption cross-section. nih.govnih.govpageplace.de

In this compound, the photoabsorption and subsequent NO release are considered to be dependent on the stilbene (B7821643) moiety, which is part of the DNB cage structure and linked to the fluorescein unit. nih.gov To improve the photorelease properties, particularly extending the absorption wavelength and enhancing two-photon uncaging efficiency, modifications aimed at extending the conjugation within the molecule have been explored. nih.gov

One specific modification involved replacing the amide group connecting the stilbene moiety to the fluorescein moiety with a simple olefin linker. nih.gov This structural change was designed to extend the conjugation to the benzene ring of the fluorescein moiety, potentially influencing the electronic properties and light absorption characteristics of the molecule. nih.gov This modified compound was synthesized and evaluated, referred to as this compound-DB. nih.govresearchgate.net

Evaluation of this compound-DB showed a shift in the absorption maximum compared to this compound. The absorption maximum of this compound was observed at 322 nm, while this compound-DB exhibited an absorption maximum shifted to 359 nm. nih.govresearchgate.net This red shift in the absorption spectrum suggests that the modification successfully altered the electronic structure, allowing for absorption at slightly longer wavelengths. nih.govresearchgate.net

Furthermore, this compound-DB demonstrated the ability to release NO upon photoirradiation at 450–480 nm, although weakly. nih.govresearchgate.net While this compound also has some absorption in this range, the extended conjugation in this compound-DB is believed to enhance absorption at these wavelengths and facilitate NO release. nih.govresearchgate.net

A significant enhancement was observed in the two-photon decomposition cross-section (δu value) for this compound-DB compared to this compound. The δu value at 720 nm for this compound was reported as 0.12, whereas for this compound-DB, it was approximately 8 times higher, reaching 0.98. nih.gov This increased two-photon cross-section is particularly relevant for applications requiring localized uncaging with near-infrared light, as it indicates a higher probability of simultaneous absorption of two photons, leading to photorelease. nih.govacs.orgescholarship.orgresearchgate.net

These findings illustrate how rational structural modifications, specifically the introduction of an olefin linker to extend conjugation, can significantly impact the photochemical properties of this compound-based compounds, leading to enhanced photorelease characteristics, particularly in terms of absorption wavelength and two-photon uncaging efficiency. nih.gov

Comparative Photochemical Properties of this compound and this compound-DB

CompoundAbsorption Maximum (λmax, nm)Two-Photon Decomposition Cross-Section (δu, GM at 720 nm)
This compound3220.12
This compound-DB3590.98

Note: This table is intended to be interactive in a suitable digital format.

This data highlights the impact of the structural modification on the spectral properties and two-photon uncaging efficiency. nih.govresearchgate.net The shift in λmax and the substantial increase in the two-photon cross-section for this compound-DB demonstrate the potential of rational design in optimizing the photorelease characteristics of DNB-caged compounds like this compound for specific applications, such as targeted NO delivery using two-photon excitation. nih.govacs.org

Photophysical and Photochemical Characterization of Nitric Oxide Release from Flu Dnb

Mechanisms of Photo-Induced Nitric Oxide Generation from Flu-DNB

The photo-induced NO generation from this compound is primarily attributed to the photo-dependent isomerization of the arylnitro group within the DNB moiety. nih.gov This process is considered to involve homolytic cleavage of an arylnitrite ester, which is generated by the photoinduced isomerization of the nitroarene structure. jst.go.jp A key structural feature facilitating this reaction in DNB derivatives is the twisted conformation of the nitro group, often due to steric hindrance from ortho-substituents like methyl groups. jst.go.jp

This compound releases NO when excited with light in the ultraviolet A (UVA) range, specifically between 330 and 380 nm, which corresponds to the compound's absorption band. jst.go.jpescholarship.org One-photon excitation (SPE) at 365 nm has been shown to lead to NO release. escholarship.org The efficiency of NO release upon one-photon activation can be influenced by the molecular structure; for instance, a related compound, this compound-DB, which has extended electron conjugation, exhibits an absorption maximum shifted to 359 nm compared to this compound's 322 nm, and releases NO upon irradiation at 450-480 nm, albeit weakly. nih.govresearchgate.netresearchgate.net

This compound is also photoactive under pulsed excitation with an ultrafast laser in the near-infrared (NIR) range, indicating a two-photon excitation (TPE) process. escholarship.org TPE involves the simultaneous absorption of two photons, typically of the same energy, to reach an excited state. escholarship.org This allows for the use of longer wavelengths (e.g., 720 nm or 735 nm), which are less scattered and absorbed by biological tissues compared to UV or visible light, enabling deeper tissue penetration. tcichemicals.comtcichemicals.comjst.go.jpescholarship.org

The ability of this compound to release NO via TPE in the NIR range is particularly significant for biological applications, allowing for precise spatiotemporal control of NO release at the subcellular level and in vivo, as demonstrated in mouse brain studies where NIR irradiation induced localized vasodilation. nih.govjst.go.jpacs.orgnih.govjst.go.jp

One-Photon Excitation Profiles and Release Dynamics

Wavelength-Dependent Activation and NO Release Efficiency

The efficiency of NO release from this compound is dependent on the excitation wavelength.

UVA light (330-380 nm) effectively activates this compound, leading to NO release, as this range corresponds to the compound's absorption band. jst.go.jpescholarship.org Intracellular NO release from this compound upon UVA irradiation has been demonstrated in cell cultures using fluorescent NO probes. nih.govjst.go.jpjst.go.jp

While this compound has absorption in the visible range (e.g., 450-480 nm), uncaging was not observed upon irradiation at 450-480 nm, the λmax of the fluorescein (B123965) chromophore. escholarship.org This suggests that excitation to the lowest energy excited state of the fluorescein moiety does not efficiently lead to NO release in this compound. However, modifications to the this compound structure, such as in this compound-DB with extended conjugation, resulted in weak NO release upon photoirradiation at 450-480 nm. nih.govresearchgate.netresearchgate.net Other DNB-type NO releasers have been developed that are responsive to visible light, such as blue light (470-500 nm) or green-yellow light (530-590 nm), often by conjugating the DNB moiety with different chromophores like coumarins or rhodamine. nih.govjst.go.jpjst.go.jpresearchgate.netacs.org

Activation of this compound with NIR light (e.g., 720 nm, 735 nm) is achieved through two-photon excitation. tcichemicals.comresearchgate.netjst.go.jpescholarship.orgnih.govnih.gov This is crucial for applications requiring deeper light penetration into biological tissues, as NIR light is less absorbed and scattered than UV or visible light. jst.go.jpescholarship.orgjst.go.jpgoogle.com Despite the relatively low two-photon uncaging cross-section of this compound, NIR activation has been successfully used for controlled NO release in vivo, demonstrating its potential for targeted applications. nih.govjst.go.jpacs.orgnih.govjst.go.jp

Table 1: Wavelength-Dependent NO Release from this compound

Excitation Wavelength RangeMechanismObserved NO ReleaseNotesSource
330-380 nm (UVA)One-PhotonYesCorresponds to absorption band. jst.go.jp jst.go.jpescholarship.org
365 nm (UVA)One-PhotonYesDemonstrated in experiments. escholarship.org escholarship.org
450-480 nm (Visible)One-PhotonNot observedCorresponds to fluorescein λmax, but uncaging is inefficient. escholarship.org escholarship.org
720 nm (NIR)Two-PhotonYesRequires pulsed laser. tcichemicals.comtcichemicals.comescholarship.org tcichemicals.comtcichemicals.comescholarship.orgnih.gov
735 nm (NIR)Two-PhotonYesUsed for in vivo studies. jst.go.jpacs.orgnih.govjst.go.jp jst.go.jpacs.orgnih.govjst.go.jp

Table 2: Two-Photon Decomposition Cross-Section (δu) at 720 nm

Compoundδu (GM)Source
This compound0.12 nih.govresearchgate.netjst.go.jp
This compound-DB0.98 nih.govresearchgate.netjst.go.jp

Visible Light Activation (e.g., Blue, Yellow-Green Wavelengths)

Quantitative Analysis of Photodecomposition Efficiency (e.g., Two-Photon Cross-Section)

The efficiency of photodecomposition for NO release from this compound can be quantitatively assessed. A key parameter in this assessment, particularly for two-photon excitation (TPE), is the two-photon cross-section (δu). TPE involves the near-simultaneous absorption of two photons, each with half the energy required for a single-photon transition, allowing for excitation with longer wavelengths, such as those in the NIR range, which penetrate deeper into tissues. escholarship.orgcam.ac.uk

Studies have reported the two-photon decomposition cross-section for this compound. At an excitation wavelength of 720 nm, the δu value for this compound was found to be 0.12 GM (Göppert-Mayer units). nih.govjst.go.jpnih.gov For comparison, a related compound, this compound-DB, which contains a carbon-carbon double bond in place of the amide bond found in this compound, showed a significantly higher two-photon decomposition cross-section of 0.98 GM at the same wavelength (720 nm), approximately eight times greater than that of this compound. nih.govjst.go.jpnih.gov

The absorption maximum for this compound is reported at 322 nm. nih.govjst.go.jpresearchgate.net this compound has shown NO release upon irradiation with UVA light, corresponding to its absorption band. jst.go.jp It can also release NO upon irradiation in the 450–480 nm range, although this release was described as weak for this compound-DB, which has absorption in a similar range but with a maximum shifted to 359 nm. nih.govresearchgate.net

The following table summarizes the two-photon decomposition cross-section data for this compound and this compound-DB:

CompoundExcitation Wavelength (nm)Two-Photon Decomposition Cross-Section (GM)
This compound7200.12
This compound-DB7200.98

Electronic Structure-Activity Relationships Governing NO Photorelease

The electronic structure of this compound plays a crucial role in its ability to photorelease NO. This compound is a DNB-type NO releaser, incorporating a 2,6-dimethylnitrobenzene moiety. nih.govjst.go.jp The presence of the two methyl groups at the ortho positions relative to the nitro group is hypothesized to induce a twisted conformation of the nitro group. nih.govjst.go.jp This conformational distortion is assumed to be key in facilitating the photoinduced release of NO. nih.govjst.go.jp

The mechanism of NO release from DNB-type compounds like this compound upon photoirradiation in the UVA range (330–380 nm), which corresponds to their absorption band, has been investigated. jst.go.jp Theoretical studies, including those using CASPT2//CASSCF models, have explored the photorelease of NO by nitrobenzene (B124822) derivatives. These studies suggest an important relationship between conformational heterogeneity and the photochemical fate of these compounds. researchgate.net

While the precise details of the electronic transitions and subsequent bond cleavages leading to NO release from this compound are complex, the photoactivation is initiated by the absorption of light, promoting the molecule to an excited electronic state. From this excited state, photochemical reactions occur, resulting in the dissociation of a bond and the liberation of NO. The electronic structure, including the distribution of electron density and the nature of the molecular orbitals, dictates the efficiency and pathway of this photoreaction.

For DNB-type compounds, the twisted conformation of the nitro group is believed to influence the electronic transitions and potentially lower the energy barrier for NO dissociation. The conjugation within the molecule also plays a role, as seen in the comparison between this compound and this compound-DB. The longer conjugation in this compound-DB is suggested to enhance absorption at certain wavelengths and potentially facilitate NO release, although the mechanism might differ or involve additional pathways like photoinduced electron transfer in related compounds. nih.govresearchgate.net

Another proposed mechanism for photoinduced NO release in some photocontrollable NO releasers is intramolecular photoinduced electron transfer, which can induce homolytic dissociation of an N-nitroso bond. nih.gov While this compound is a DNB-type releaser, distinct from N-nitroso compounds, understanding different photoinduced NO release mechanisms contributes to the broader understanding of structure-activity relationships in this class of molecules.

Computational studies focusing on the electronic structure and reaction pathways are essential for a detailed understanding of how the molecular design of this compound governs its NO photorelease efficiency and characteristics. researchgate.net

Mechanistic Investigations of Nitric Oxide Generation from Flu Dnb at the Molecular Level

Elucidation of Intramolecular Photoinduced Electron Transfer Mechanisms

While the primary mechanism for DNB-type compounds is photoinduced isomerization, photoinduced electron transfer (PeT) is another mechanism explored for photocontrollable NO releasers jst.go.jpnih.gov. In the context of Flu-DNB, which contains a fluorescein (B123965) structure linked to the DNB moiety, intramolecular photoinduced electron transfer could potentially play a role, particularly given that fluorescein is a fluorophore capable of electron transfer processes rsc.orgedinst.com. Research on other photocontrollable NO releasers, such as N-nitroso aminophenol derivatives linked to antenna dyes, has demonstrated intramolecular photoinduced electron transfer as a key NO-releasing mechanism jst.go.jpnih.gov. Although the direct involvement and detailed mechanism of intramolecular PeT specifically within this compound for NO release requires further explicit investigation, the presence of the electron-rich fluorescein and the electron-withdrawing nitrobenzene (B124822) moieties suggests the potential for such a process upon photoexcitation edinst.com.

Role of the Dimethylnitrobenzene Moiety in NO Bond Cleavage

The 2,6-dimethylnitrobenzene (DNB) moiety is the core NO-releasing unit in this compound tcichemicals.comjst.go.jp. The presence of the two methyl groups at the ortho-positions to the nitro group induces steric hindrance, which is believed to cause a twisted conformation of the nitro group jst.go.jp. This twisted conformation is hypothesized to facilitate the photoinduced isomerization reaction that ultimately leads to the cleavage of the N-O bond and the release of NO jst.go.jpresearchgate.net. The photoinduced mechanism for NO release from 2,6-dimethylnitrobenzene derivatives is proposed to involve this initial photoisomerization step researchgate.net.

Influence of Chromophore-DNB Conjugation on Photochemical Pathways

The this compound molecule consists of a fluorescein chromophore linked to the DNB moiety tcichemicals.com. The conjugation between the chromophore and the DNB unit significantly influences the photochemical properties and the efficiency of NO release jst.go.jpnih.govresearchgate.netresearchgate.net. For instance, a related compound, this compound-DB, which has expanded electron conjugation between the fluorescein and DNB moieties via an olefin linker, showed a red shift in its absorption maximum compared to this compound (359 nm vs 322 nm) jst.go.jpresearchgate.net. This altered conjugation in this compound-DB also resulted in NO release upon irradiation at longer wavelengths (450–480 nm) and a significantly higher two-photon decomposition cross-section compared to this compound jst.go.jpresearchgate.net. This suggests that extending the π-conjugation system can enhance light absorption at longer wavelengths and potentially facilitate the photochemical pathways leading to NO release, including under two-photon excitation conditions jst.go.jpescholarship.org. The electronic structure and the nature of the conjugation impact how efficiently light energy is absorbed and transferred to the DNB moiety to trigger NO bond cleavage jst.go.jpresearchgate.net.

Table 1: Absorption Maxima and Two-Photon Decomposition Cross-Sections for this compound and this compound-DB

CompoundAbsorption Maximum (nm)Two-Photon Decomposition Cross-Section (GM) at 720 nm
This compound322 jst.go.jpresearchgate.net0.12 jst.go.jp
This compound-DB359 jst.go.jpresearchgate.net0.98 jst.go.jp

Theoretical and Computational Modeling of Photodecomposition Pathways

Theoretical and computational methods are valuable tools for understanding the complex photodecomposition pathways of molecules like this compound at a molecular level researchgate.netamazon.com. These methods can provide insights into electronic structure, reaction intermediates, and transition states that are difficult to probe experimentally researchgate.netnih.gov.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and multiconfigurational ab initio methods, are used to determine the electronic structure of molecules and investigate potential energy surfaces involved in photochemical reactions researchgate.netamazon.comnorthwestern.edugaussian.com. These calculations can help elucidate the excited states involved in the photoinduced NO release from this compound jst.go.jpnih.govresearchgate.net. By calculating the energies and characteristics of different electronic states (singlet and triplet), researchers can gain a better understanding of how light absorption leads to the activation of the DNB moiety and subsequent NO bond cleavage researchgate.net. Quantum chemical calculations can also provide details about charge distribution and electron transfer processes upon excitation mdpi.com.

Molecular Dynamics Simulations of Photoreaction Intermediates

Molecular dynamics (MD) simulations can complement quantum chemical calculations by simulating the time evolution of a molecular system nih.govmdpi.comnih.gov. These simulations can provide insights into the dynamics of the photoreaction, including the formation and lifetimes of transient intermediates nih.govuregina.ca. By simulating the molecular motions and interactions following photoexcitation, MD simulations can help visualize the steps involved in the photodecomposition pathway and the eventual release of NO nih.govuregina.ca. While direct MD simulations of this compound's photodecomposition might be computationally intensive, simulations of similar nitrobenzene systems or key intermediates can provide valuable information about bond cleavage dynamics and the influence of the molecular environment researchgate.netmdpi.com.

Applications of Flu Dnb in Advanced Preclinical Biological Research Models

In Vitro Studies: Spatiotemporal Control of Intracellular NO Signaling

In in vitro research, Flu-DNB has been instrumental in achieving fine spatiotemporal control over intracellular NO release. This capability allows scientists to manipulate NO levels within cultured cells with high precision, thereby facilitating the study of NO's impact on various cellular processes.

Precise Localized NO Release in Cultured Cell Lines (e.g., HCT116, HEK293)

This compound enables the precise, localized release of NO at the subcellular level in cultured cell lines, including HCT116 (human colon carcinoma cells) and HEK293 (human embryonic kidney cells). The application of two-photon excitation via a femtosecond pulse laser can trigger NO release from this compound within a defined, minute area of an individual cell researchgate.netacs.orgnih.govacs.org. This localized release mechanism is crucial for investigating cellular responses to NO in a highly controlled manner, potentially mimicking physiological scenarios involving localized signaling or gradients. Studies employing this compound-DB, a related compound exhibiting an enhanced two-photon cross-section, have similarly demonstrated exceptional fine spatiotemporal control of intracellular NO release in HCT116 cells when irradiated with a 950 nm femtosecond-pulse laser nih.govresearchgate.net.

Investigation of NO-Mediated Cellular Processes (e.g., Mitochondrial Dynamics)

Experimental Methodologies for Intracellular NO Detection (e.g., DAR 4M AM, DAF-FM DA Fluorescent Probes)

The detection of intracellular NO liberated from this compound and comparable photocontrollable donors frequently involves the use of fluorescent probes. These probes react with NO to generate a fluorescent signal, allowing for visualization and quantification. Prominent examples of such probes include DAR 4M AM and DAF-FM DA.

DAF-FM DA (Diaminofluorescein-FM diacetate) : This probe is cell-permeable. Upon entering the cell, it is hydrolyzed by intracellular esterases into DAF-FM, which is cell-impermeant and reactive towards NO tocris.commedchemexpress.comgoryochemical.com. DAF-FM interacts with NO+ equivalents, such as nitric anhydride (B1165640) (N2O3), which are products of NO autoxidation under aerobic conditions, resulting in the formation of highly fluorescent triazolofluoresceins tocris.com. DAF-FM DA is considered more sensitive than DAF-2 and exhibits relative photostability and reduced pH sensitivity above pH 5.8 tocris.comgoryochemical.com. It is suitable for the quantitative monitoring of agonist-evoked NO synthesis in various cultured cell types tocris.com.

DAR 4M AM (Diaminorhodamine-4M Acetoxymethyl Ester) : Similar in principle to DAF-FM DA, DAR-4M AM is a cell-permeable probe that undergoes hydrolysis by intracellular esterases to yield the cell-impermeant, NO-reactive form, DAR-4M goryochemical.com. DAR-4M is a rhodamine-based fluorescent indicator for NO known for its photostability cenmed.comscbt.com. It can be excited by green light (~560 nm) and emits orange fluorescence (~575 nm) upon reacting with NO goryochemical.com. DAR-4M is advantageous for its broader effective pH range (4-12) compared to DAF dyes goryochemical.com. DAR-4M AM has been successfully employed for observing spatially controlled NO release within cells researchgate.netresearchgate.net.

These probes facilitate the visualization and quantification of NO released from photocontrollable donors like this compound through fluorescence microscopy techniques, including confocal microscopy nih.govresearchgate.netacs.org.

In Vivo Preclinical Investigations Using Animal Models

This compound has also found application in in vivo preclinical investigations, particularly in animal models, to explore the effects of localized NO release within living organisms.

Site-Specific NO Release in Living Mouse Brain

This compound has been successfully utilized to achieve site-specific NO release within the living mouse brain researchgate.netacs.orgnih.govacs.orgresearchgate.net. By administering this compound into the brain and employing femtosecond near-infrared pulse laser irradiation on predefined regions of interest, researchers can trigger NO release precisely at the targeted site researchgate.netacs.orgnih.govacs.orgresearchgate.net. This methodology allows for the highly localized manipulation of NO concentrations within the intricate environment of the brain, which is beneficial for studying the specific roles of NO in neural functions and cerebrovascular regulation. The use of near-infrared light is particularly advantageous for in vivo applications due to its superior tissue penetration depth compared to UV or visible light jst.go.jp.

Induction of Localized Physiological Responses (e.g., Transient Vasodilation, Microglial Chemoattraction)

The site-specific NO release induced by this compound in conjunction with pulse laser irradiation in the living mouse brain has been shown to elicit localized physiological responses. A notable response observed is transient vasodilation occurring specifically at the irradiated site, a process dependent on the release of NO from this compound researchgate.netacs.orgnih.govacs.org. This finding demonstrates the capacity to control local blood vessel diameter using this technique. Furthermore, NO release from this compound triggered by pulse laser irradiation has been shown to induce chemoattraction of microglial processes towards the irradiated area in the living mouse brain researchgate.netacs.orgnih.govacs.org. Given that microglia are the primary immune cells of the central nervous system, their directed migration towards a site of NO release suggests a potential role for controlled NO in modulating neuroinflammatory responses. These observations collectively represent a demonstration of the induction of biological responses in vivo through the precisely controlled, two-photon-mediated release of NO researchgate.netacs.orgnih.govacs.org.

Advanced Imaging Techniques for Real-Time NO Monitoring In Vivo (e.g., Two-Photon Fluorescence Microscopy)

This compound has demonstrated applicability in conjunction with advanced imaging techniques, such as two-photon fluorescence microscopy, for monitoring NO release in real-time within living organisms. Two-photon excitation, typically employing near-infrared (NIR) light, offers advantages over traditional one-photon excitation with UV or visible light, including deeper tissue penetration and reduced photodamage to biological samples nih.govsemi.ac.cn.

Studies have shown the successful application of this compound in in vivo experiments using two-photon excitation. For instance, this compound was introduced into the brain of anesthetized mice. Upon irradiation with a femtosecond-pulse laser at 735 nm, which is in the NIR range, NO was released from this compound in the irradiated regions. Simultaneously, two-photon fluorescence microscopy was used to observe the response of brain vessels. A transient vasodilation specifically at the irradiated site was observed only during the irradiation, indicating that this compound released NO in vivo and induced physiological responses under the control of the NIR laser jst.go.jpacs.org. Photoirradiation in the absence of this compound did not produce this effect acs.org.

A related compound, this compound-DB, which contains a carbon-carbon double bond instead of the amide bond found in this compound, has also been developed with improved two-photon cross-section nih.gov. This compound-DB releases NO upon one-photon activation in the blue light region and exhibits a significantly higher two-photon cross-section (δu) at 720 nm compared to this compound (this compound: 0.12 GM, this compound-DB: 0.98 GM) nih.gov. This enhanced two-photon cross-section suggests that this compound-DB may offer even greater efficiency for two-photon-mediated NO release in biological tissues. It has been confirmed that this compound-DB enables precisely controlled intracellular release of NO with as little as 1 second of 950 nm pulse laser irradiation nih.gov.

The use of this compound and its derivatives in conjunction with two-photon microscopy allows for fine spatiotemporal control over NO release and subsequent real-time monitoring of biological responses in living systems. This capability is invaluable for investigating the localized effects of NO in complex biological environments.

This compound as a Research Tool for Elucidating NO Signaling Pathways

This compound serves as a valuable research tool for investigating and elucidating NO signaling pathways. By providing a means to release NO with high spatiotemporal precision, researchers can trigger specific NO-mediated events and observe the downstream signaling cascades.

Photocontrollable NO donors like this compound are particularly useful for exposing cells or tissues to NO in a well-controlled manner, which is essential for precise investigations of biological responses to NO and NO-related signaling pathways researchgate.net. The ability to control the timing and location of NO release allows researchers to differentiate between direct effects of NO and those mediated by secondary signaling events.

Studies have utilized this compound and similar DNB-type photocontrollable NO releasers to induce NO production within cells and observe the resulting cellular responses. For example, this compound loaded into HCT116 cells, along with a fluorescent NO probe, showed an increase in fluorescence intensity upon UVA irradiation, indicating intracellular NO production from this compound jst.go.jp. This demonstrates the compound's utility in delivering NO intracellularly upon light activation.

Furthermore, the precisely controlled, two-photon-mediated release of NO from this compound in living mouse brain has been shown to induce biological responses, such as the chemoattraction of microglial processes to the irradiated area acs.orgacs.org. This highlights the power of this compound as a tool to investigate the role of localized NO signaling in complex biological processes in vivo.

The mechanism of photoinduced NO release from DNB-type compounds, including this compound, is considered to involve photoinduced isomerization of a dimethylnitrobenzene moiety conjugated with a pi-electron system jst.go.jpresearchgate.net. This controlled release mechanism, combined with the ability to target specific areas using techniques like two-photon microscopy, makes this compound an indispensable tool for dissecting the intricate roles of NO in various cellular and physiological processes and for mapping NO signaling pathways with high precision.

Analytical and Spectroscopic Methodologies for Research Characterization of Flu Dnb

Spectroscopic Analysis for Characterizing Absorption and Photorelease Profiles

Characterizing the photorelease profile involves monitoring the release of NO over time upon irradiation with specific wavelengths of light. This can be indirectly assessed by observing changes in the absorption spectrum of Flu-DNB as it undergoes photolysis. The disappearance of the characteristic this compound peaks and the appearance of new peaks corresponding to the photoproducts can indicate the progress of the photoreaction. While direct spectroscopic detection of NO is challenging due to its transient nature, the effect of NO release can be observed through downstream reactions or by using NO-sensitive probes.

Electron Spin Resonance (ESR) Spin Trapping for Direct NO Detection

Electron Spin Resonance (ESR) spectroscopy coupled with spin trapping is a powerful technique for the direct detection and identification of short-lived free radicals, including nitric oxide wikipedia.org. In the context of this compound, ESR spin trapping can be used to confirm and detect the release of NO upon photoirradiation. This method involves using a spin trap molecule that reacts rapidly with the released NO to form a more stable paramagnetic adduct, which can then be detected by ESR spectroscopy wikipedia.org.

A common spin trap used for NO detection is the iron(II)-N-methyl-D-glucamine complex (Fe-MGD) researchgate.net. Studies on related photolabile NO donors, such as this compound-DB, have demonstrated the appearance of a typical NO-Fe-MGD signal in ESR spectra upon irradiation researchgate.net. While one study noted that this compound itself showed no signal under the specific irradiation conditions (450-480 nm) used for this compound-DB, ESR spin trapping remains a valid method for NO detection from photolabile donors when appropriate spin traps and irradiation conditions matched to the compound's absorption are employed researchgate.netnih.govnih.gov. The characteristic ESR spectrum of the NO-spin adduct provides direct evidence of NO generation.

Fluorometric Assays for Quantitative and Qualitative NO Measurement in Biological Systems

Fluorometric assays are widely used for both quantitative and qualitative measurement of NO in biological systems due to their sensitivity and relative ease of use researchgate.net. These assays typically utilize fluorescent probes that react with NO, resulting in a change in fluorescence intensity or wavelength. This change can be correlated to the amount of NO present.

Diaminorhodamine (DAR-2) is an example of a fluorescent reporter that has been studied for evaluating NO production by photodonors researchgate.netresearchgate.net. DAR-2 reacts with NO to produce a fluorescent product, allowing for the quantification of NO photorelease researchgate.netresearchgate.net. However, it is important to consider potential interferences, such as the formation of singlet oxygen during photoirradiation, which can also lead to an increase in DAR-2 fluorescence and interfere with the accurate measurement of NO researchgate.netresearchgate.net. Despite potential pitfalls, fluorometric assays provide a valuable tool for assessing the efficiency and kinetics of NO release from this compound in various biological contexts, including in cultured cells researchgate.net. The use of different fluorescent probes with varying selectivities and detection limits allows for flexibility in experimental design researchgate.net.

High-Resolution Microscopy Techniques for Visualizing Spatiotemporal NO Release

High-resolution microscopy techniques are essential for visualizing the spatiotemporal dynamics of NO release from this compound, particularly in biological samples like live cells nih.govdiva-portal.orgfrontiersin.org. By coupling this compound with appropriate fluorescent indicators or by utilizing its intrinsic fluorescence properties (if applicable after NO release or through a conjugated fluorophore), researchers can track where and when NO is liberated within a spatially defined area upon targeted photoirradiation.

Q & A

Basic: What are the key methodological considerations when designing experiments to evaluate Flu-DNB's fluorescence properties in vascular imaging?

Answer:
Experimental design for this compound fluorescence studies should include:

  • Near-infrared (NIR) pulse parameters : Adjust pulse duration and intensity to optimize fluorescence activation while minimizing photobleaching (e.g., 800 nm pulses with 5–10 ms duration) .

  • Control groups : Compare this compound with standard dyes like fluorescein to assess relative fluorescence intensity changes and vascular response dynamics .
  • Data collection protocols : Use confocal or multiphoton microscopy for real-time imaging, ensuring consistent exposure settings across trials .
  • Sample preparation : Standardize tissue fixation methods to avoid artifacts, as described in vascular imaging guidelines .

Basic: How should researchers document and validate this compound experimental data to ensure reproducibility?

Answer:
Follow structured data management practices:

  • Metadata description : Include experimental conditions (e.g., NIR pulse settings, dye concentration), instrumentation specifications, and sample demographics .
  • Data availability : Share raw fluorescence intensity values and processed datasets via repositories (e.g., Zenodo) with DOI links, adhering to FAIR principles .
  • Validation steps : Perform intra- and inter-laboratory replicates to confirm fluorescence stability under standardized protocols .

Advanced: How can researchers address discrepancies in fluorescence intensity data when using this compound under varying experimental conditions?

Answer:
Resolve inconsistencies through:

  • Statistical normalization : Apply ANOVA or mixed-effects models to account for variables like pulse duration, tissue type, and dye batch variability .
  • Controlled variable isolation : Systematically test each parameter (e.g., pH, temperature) to identify confounding factors, as demonstrated in comparative studies with fluorescein .
  • Cross-validation with alternative methods : Use mass spectrometry or HPLC to quantify this compound concentration in situ, ensuring fluorescence readings correlate with chemical presence .

Advanced: What strategies are effective for integrating this compound imaging data with existing studies on vascular dynamics?

Answer:

  • Meta-analysis frameworks : Aggregate datasets from published this compound studies using tools like PRISMA to identify trends in vascular response thresholds .
  • Comparative modeling : Develop computational models (e.g., finite element analysis) to simulate this compound diffusion rates against historical fluorescein data .
  • Ethical replication : Adhere to guidelines for reusing clinical/histological data, ensuring compliance with institutional review boards (IRBs) when extending prior findings .

Basic: What ethical and safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Chemical safety : Follow MSDS guidelines for storage (e.g., dark, anhydrous conditions) and disposal to prevent environmental contamination .
  • Ethical approvals : Obtain IRB clearance for studies involving human or animal tissues, specifying this compound’s experimental use in protocols .
  • Risk mitigation : Use PPE (gloves, goggles) during handling and conduct toxicity assays to establish safe exposure limits .

Advanced: How can researchers optimize this compound protocols for high-resolution imaging in heterogeneous tissue samples?

Answer:

  • Tissue-specific calibration : Pre-screen tissues for autofluorescence using control slides and adjust this compound concentration accordingly .
  • Adaptive imaging techniques : Combine this compound with adaptive optics to correct for tissue scattering artifacts in deep-tissue imaging .
  • Machine learning integration : Train algorithms to distinguish this compound signals from background noise using datasets from multi-spectral imaging trials .

Basic: What statistical methods are recommended for analyzing this compound fluorescence time-series data?

Answer:

  • Time-series analysis : Use autocorrelation or Fourier transforms to identify periodic changes in fluorescence intensity .
  • Baseline correction : Apply rolling-average normalization to account for photobleaching trends over long imaging sessions .
  • Error reporting : Calculate standard error of the mean (SEM) for triplicate measurements and report confidence intervals (95% CI) .

Advanced: How should contradictory findings between this compound studies be reconciled in systematic reviews?

Answer:

  • Sensitivity analysis : Rank studies by methodological rigor (e.g., sample size, control groups) and exclude outliers with high risk of bias .
  • Subgroup stratification : Categorize results by tissue type (e.g., epithelial vs. endothelial) or experimental setup to identify context-dependent effects .
  • Collaborative re-evaluation : Initiate multi-center trials to standardize protocols and resolve disputes, as recommended in DNB training guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.